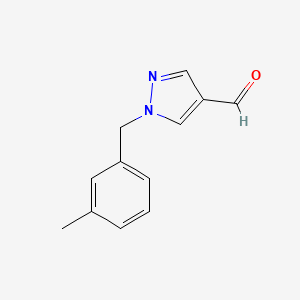

1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13-14/h2-6,8-9H,7H2,1H3 |

InChI Key |

WXNTYWZJBMFJNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendancy of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Privileged Pyrazole Scaffold and the Strategic Importance of the 4-Carbaldehyde Moiety

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[4][5] The pyrazole core is present in numerous FDA-approved drugs, demonstrating its versatility and acceptance in drug development.[5] The strategic introduction of a carbaldehyde group at the 4-position of the pyrazole ring unlocks a vast potential for synthetic diversification, providing a versatile handle for the construction of complex molecular architectures with a wide array of pharmacological activities.[6][7][8] This guide will provide an in-depth exploration of the synthesis, derivatization, and multifaceted applications of pyrazole-4-carbaldehyde derivatives in modern medicinal chemistry.

Core Synthesis of Pyrazole-4-Carbaldehydes: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][8] This reliable and versatile method allows for the direct formylation of substituted hydrazones, leading to the formation of the pyrazole ring with the desired aldehyde functionality at the C4 position. The reaction typically involves the treatment of an appropriate acetophenone phenylhydrazone with the Vilsmeier-Haack reagent, which is a complex of dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[6][8]

Experimental Protocol: General Procedure for the Vilsmeier-Haack Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

Materials:

-

Substituted Acetophenone Phenylhydrazone (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphoryl Chloride (POCl₃) (2.0-3.0 eq)

-

Crushed Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier-Haack reagent will form in situ.

-

To this reagent, add the substituted acetophenone phenylhydrazone in small portions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 8-10 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The solid product that precipitates is collected by filtration, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier-Haack reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure high yields.

-

Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperatures is essential to control the reaction rate and prevent side reactions.

-

Neutralization with NaHCO₃: The reaction mixture is acidic due to the presence of POCl₃ and its byproducts. Neutralization is necessary to precipitate the final product, which is typically insoluble in neutral aqueous media.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction.

The Versatility of the 4-Carbaldehyde Group: A Gateway to Diverse Derivatives

The aldehyde functional group at the C4 position is a versatile synthetic handle, enabling a plethora of chemical transformations to generate diverse libraries of pyrazole derivatives. These transformations include, but are not limited to:

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles such as anilines, hydrazides, and active methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively.[8]

-

Reductive Amination: This powerful reaction allows for the introduction of a wide range of substituted amino groups by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for functionalization.

-

Cyclization and Cyclocondensation Reactions: The pyrazole-4-carbaldehyde can serve as a key building block in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[7]

Medicinal Chemistry Applications of Pyrazole-4-Carbaldehyde Derivatives

The structural diversity accessible from pyrazole-4-carbaldehyde has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity

Pyrazole derivatives are extensively explored for their potential as anticancer agents, targeting various hallmarks of cancer.[9][10][11]

-

Kinase Inhibition: A significant number of pyrazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][12]

-

PI3K/Akt/mTOR Pathway: Derivatives of pyrazole carbaldehyde have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling cascade that promotes cell proliferation and survival.[13] Inhibition of PI3K leads to the downstream suppression of Akt and mTOR, ultimately inducing apoptosis in cancer cells.[13] For instance, a series of novel pyrazole carbaldehyde derivatives were synthesized and evaluated for their anti-breast cancer activity, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. Pyrazole-containing compounds have been designed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[14]

-

Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: The inhibitory action of a pyrazole-based agent on the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of pyrazole-4-carbaldehyde derivatives. These compounds have shown efficacy against a range of pathogenic bacteria and fungi.[6] For example, newly synthesized 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes exhibited excellent to good efficacy against two types of pathogenic bacteria.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory and Analgesic Activities

The pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory and analgesic agents.[1][8][15] Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, is a prominent example. Derivatives of pyrazole-4-carbaldehyde have also been synthesized and evaluated for these properties, with some compounds demonstrating significant activity.[1][15] The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Applications in Neurodegenerative Diseases

Emerging research suggests the potential of pyrazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[16][17][18] The therapeutic strategies often involve the inhibition of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), or the modulation of signaling pathways implicated in neuroinflammation and neuronal cell death.[18][19] Pyrazole carboxamide derivatives have been designed and evaluated as multifunctional agents for the potential treatment of Alzheimer's disease.[19]

Quantitative Data Summary

| Compound Class | Target | Biological Activity | Potency (IC₅₀/GI₅₀) | Reference |

| Pyrazole carbaldehyde derivative | PI3 Kinase | Anti-breast cancer | 0.25 μM (MCF7 cells) | [9] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Anticancer | 0.127–0.560 μM (panel of 13 cancer cell lines) | [14] |

| Thiazolyl pyrazole carbaldehyde hybrid | - | Anticancer | 6.34 ± 0.06 µM (A549 cells) | [5] |

Conclusion and Future Perspectives

Pyrazole-4-carbaldehyde and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. The ease of synthesis of the core scaffold, coupled with the reactivity of the 4-carbaldehyde group, provides a robust platform for the generation of diverse chemical libraries. The broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores the therapeutic potential of this scaffold. Future research in this area will likely focus on the optimization of lead compounds through structure-activity relationship (SAR) studies, the exploration of novel biological targets, and the development of more selective and potent therapeutic agents. The continued exploration of the chemical space around the pyrazole-4-carbaldehyde core promises to yield new and improved drug candidates for a wide range of diseases.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Shetty, P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research. [Link]

-

Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc. [Link]

-

Kulkarni, S. K., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Patel, R., et al. (2020). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry. [Link]

-

Che, F., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

-

Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Akıncıoğlu, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. [Link]

-

Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment (2011–2020). (2021). Molecules. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. [Link]

-

Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]

-

Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. (2025). Journal of Pharmacy and Pharmacology. [Link]

-

Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2017). Semantic Scholar. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Molecules. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

Methodological & Application

High-Efficiency Formylation of 1-(3-Methylbenzyl)-1H-pyrazole via Vilsmeier-Haack Protocol

Abstract & Application Context

This Application Note details the optimized protocol for the C4-formylation of 1-(3-methylbenzyl)-1H-pyrazole to synthesize 1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde . This transformation is a critical step in the synthesis of pyrazole-based kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemical fungicides.

While direct metallation/formylation (Lithiation/DMF) is possible, it often suffers from poor regioselectivity and cryogenic requirements. The Vilsmeier-Haack reaction described here is selected for its operational robustness, high regioselectivity for the electron-rich C4 position, and scalability.

Scientific Background & Mechanism

The pyrazole ring is an electron-rich heteroaromatic system. The N1-substitution directs electrophilic aromatic substitution (EAS) predominantly to the C4 position. The Vilsmeier-Haack reagent (chloromethylene)dimethyliminium chloride, generated in situ from DMF and POCl₃, acts as the mild electrophile.

Mechanistic Pathway

The reaction proceeds through two distinct phases:[1][2]

-

Activation: Formation of the electrophilic Vilsmeier reagent.

-

Substitution & Hydrolysis: Electrophilic attack at C4 followed by hydrolysis of the iminium intermediate to release the aldehyde.

Figure 1: Mechanistic workflow of the Vilsmeier-Haack formylation for pyrazoles.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Stoichiometry |

| 1-(3-methylbenzyl)-1H-pyrazole | >98% | Substrate | 1.0 equiv. |

| Phosphorus Oxychloride (POCl₃) | 99% | Electrophile Source | 3.0 equiv. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent/Reagent | 10.0 equiv. (Volumetric excess) |

| Sodium Acetate (NaOAc) | Sat. Aq. | Neutralization | Excess |

| Dichloromethane (DCM) | ACS Grade | Extraction | N/A |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Nitrogen or Argon).

-

Ice-salt bath (-10°C to 0°C) and Oil bath (heating).

-

Magnetic stirrer with temperature probe.

Detailed Experimental Protocol

Phase 1: Generation of Vilsmeier Reagent (Exothermic & Critical)

Safety Note: POCl₃ reacts violently with moisture. Ensure all glassware is dry. Perform in a fume hood.

-

Setup: Charge the three-neck flask with anhydrous DMF (10.0 equiv) . Cool the solvent to 0°C using an ice bath under inert atmosphere.

-

Addition: Transfer POCl₃ (3.0 equiv) to the addition funnel. Add dropwise to the DMF over 30 minutes .

-

Observation: The solution will turn pale yellow/orange. Ensure internal temperature does not exceed 10°C to prevent thermal decomposition.

-

-

Activation: Stir the mixture at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Formylation Reaction

-

Substrate Addition: Dissolve 1-(3-methylbenzyl)-1H-pyrazole (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 2-3 mL per gram of substrate).

-

Transfer: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Remove the ice bath. Allow the reaction to warm to room temperature (RT), then heat to 70–80°C .

-

Monitoring: Stir at 80°C for 4–6 hours .

-

TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. The starting material (higher Rf) should disappear, replaced by a lower Rf spot (Aldehyde).

-

Phase 3: Workup & Hydrolysis

-

Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Note: This step is exothermic.[3]

-

-

Neutralization: Adjust the pH to ~7–8 by slowly adding saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH.

-

Critical: Maintain temperature <20°C during neutralization to avoid tar formation.

-

-

Precipitation: The product typically precipitates as a solid upon neutralization. Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

-

Isolation:

-

If Solid: Filter the precipitate, wash with copious water, and dry under vacuum.

-

If Oiling Occurs: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Expected Results & Characterization

The product, 1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde , should be obtained as a white to off-white solid.

Analytical Validation (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 9.85 | Singlet (1H) | -CHO (Aldehyde) |

| ¹H | 8.05 | Singlet (1H) | Pyrazole C5-H (Deshielded) |

| ¹H | 7.90 | Singlet (1H) | Pyrazole C3-H |

| ¹H | 7.10 – 7.30 | Multiplet (4H) | Aromatic (Benzyl ring) |

| ¹H | 5.35 | Singlet (2H) | N-CH₂ -Ar (Benzylic) |

| ¹H | 2.35 | Singlet (3H) | Ar-CH₃ |

Note: Chemical shifts are estimated based on analogous 1-benzyl-4-formylpyrazole data [1, 2].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of iminium salt. | Extend stirring time after quenching (Step 10) or warm the aqueous quench slightly. |

| Dark/Tarry Product | Reaction temperature too high (>90°C) or exotherm during POCl₃ addition. | Strictly control POCl₃ addition rate at 0°C. Do not exceed 80°C during heating. |

| No Reaction | Moisture contamination destroying POCl₃. | Use fresh POCl₃ and anhydrous DMF. Ensure inert atmosphere. |

| Regioisomers | Unlikely for this substrate. | If observed, check purity of starting material. C4 is highly favored. |

Safety & Compliance

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood with proper PPE (gloves, face shield).

-

DMF: Hepatotoxic and teratogenic. Avoid skin contact and inhalation.

-

Waste Disposal: Quenched reaction mixtures contain phosphate salts and DMF. Dispose of as halogenated organic waste (if DCM used) or aqueous basic waste according to local EHS regulations.

References

-

Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Link

-

Synthesis of Pyrazole-4-carbaldehydes: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Protocol for 1-Benzylpyrazole Formylation: El-Mekabaty, A. (2020). Synthesis and Anticancer Activity of Some New Pyrazole Derivatives. Russian Journal of General Chemistry. Link

-

NMR Data Reference (Analogous Structures): Sigma-Aldrich. 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde Product Sheet. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. mt.com [mt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Knoevenagel condensation of pyrazole-4-carbaldehydes

Application Note: Advanced Protocols for the Knoevenagel Condensation of Pyrazole-4-carbaldehydes

Executive Summary & Strategic Importance

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). The C4 position of the pyrazole ring is a critical vector for diversification. Functionalizing this position via Knoevenagel condensation transforms pyrazole-4-carbaldehydes into

This guide moves beyond generic textbook procedures. It addresses the specific physicochemical challenges of the pyrazole nucleus—specifically its amphoteric nature (if NH-unsubstituted), solubility profiles, and electronic tunability—providing three validated protocols ranging from classical synthesis to green, high-throughput methodologies.

Mechanistic Insight & Reaction Dynamics

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. When applied to pyrazole-4-carbaldehydes, specific electronic factors must be considered:

-

Electrophilicity: The pyrazole ring is electron-rich (excess

-electrons). This can reduce the electrophilicity of the C4-aldehyde compared to a simple benzaldehyde, often requiring stronger activation or catalysis. -

NH-Acidity: If the pyrazole N1 is unprotected, it can deprotonate under basic conditions, forming a pyrazolate anion that reduces solubility and reactivity.

-

Steric Bulk: Substituents at C3 and C5 (often methyl or phenyl groups) can sterically hinder the nucleophilic attack at the C4-aldehyde.

Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical iminium intermediate formed when secondary amines (like piperidine) are used as catalysts.

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation. Note the dehydration step (E1cB) is the driving force, often irreversible due to conjugation.

Validated Experimental Protocols

Methodology A: Green Aqueous Synthesis (Ammonium Carbonate Mediated)

Best for: Eco-friendly synthesis, scaling up, and substrates with poor solubility in organic solvents.

This protocol utilizes the "hydrophobic effect" where water forces organic reactants together, accelerating the reaction despite apparent insolubility. Ammonium carbonate acts as a mild, volatile buffer/catalyst.

Reagents:

-

Pyrazole-4-carbaldehyde derivative (1.0 mmol)

-

Active methylene compound (e.g., Malononitrile, 1.0 mmol)[1]

-

Ammonium Carbonate

(20 mol%)[1][2]

Protocol:

-

Preparation: In a 50 mL round-bottom flask, suspend the pyrazole-4-carbaldehyde and malononitrile in 10 mL of Water:Ethanol (1:1).

-

Activation: Add

(0.2 mmol). -

Reaction: Stir the mixture at reflux temperature.

-

Note: Sonicating the mixture at ambient temperature is a viable alternative for thermally sensitive substrates.

-

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 15–45 minutes.

-

Work-up: Cool to room temperature. The product usually precipitates out.

-

Purification: Filter the solid, wash with water (to remove catalyst), and dry. Recrystallize from ethanol if necessary.

Yield Expectation: 85–95%

Methodology B: Ionic Liquid Mediated ([Bmim][OAc])

Best for: High turnover frequency, catalyst recycling, and "difficult" substrates with electron-donating groups.

Ionic liquids (ILs) serve as both solvent and catalyst.[4][5] [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) is particularly effective because the acetate anion acts as a base to abstract the proton from the methylene group.

Reagents:

-

Pyrazole-4-carbaldehyde (1.0 mmol)

-

Active methylene compound (1.1 mmol)

-

Catalyst/Solvent: [Bmim][OAc] (2 mL) or 20 mol% in water.

Protocol:

-

Mix: Combine reactants and IL in a reaction vessel.

-

Reaction: Stir at room temperature (or 50°C for sluggish substrates).

-

Observation: The mixture typically becomes homogeneous then precipitates the product.

-

Work-up: Add water (5 mL) to the reaction mixture. The IL dissolves in water; the organic product precipitates.[6]

-

Filtration: Filter the solid product.

-

Recycling: The filtrate (water + IL) can be evaporated under vacuum to recover the IL for reuse (typically active for 5+ cycles).

Yield Expectation: 90–98%

Methodology C: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), rapid library generation.

Reagents:

-

Pyrazole-4-carbaldehyde (1.0 mmol)

-

Active methylene compound (1.0 mmol)

-

Catalyst: Basic Alumina (

) or Piperidine (1 drop).

Protocol:

-

Grinding: Grind the aldehyde and methylene compound in a mortar to form an intimate mixture.

-

Loading: Transfer to a microwave process vial. Add 1 drop of piperidine or mix with 200mg basic alumina.

-

Irradiation: Irradiate at 140°C (or 300W constant power) for 2–5 minutes.

-

Safety: Ensure the vessel is pressure-rated.

-

-

Extraction: Cool. Extract the product with hot ethanol.

-

Isolation: Pour into ice water to precipitate the product.

Yield Expectation: 88–96% (Time: < 5 mins)

Comparative Data Analysis

The choice of active methylene compound significantly influences reaction rate and yield.

| Active Methylene (Nucleophile) | pKa (approx) | Reactivity | Product Type | Typical Yield (Method A) |

| Malononitrile | 11.1 | High | Dicyanovinyl | 92-96% |

| Ethyl Cyanoacetate | 13.1 | Moderate | Cyanoacrylate | 85-90% |

| Barbituric Acid | 4.0 | High | Barbiturate | 90-95% |

| Diethyl Malonate | 16.4 | Low | Diester | 60-75%* |

*Note: Diethyl malonate often requires harsher conditions (Method C or refluxing pyridine) due to higher pKa.

Decision Matrix for Protocol Selection

Use the following logic flow to determine the optimal method for your specific pyrazole derivative.

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Expert Troubleshooting & Optimization

1. The "Poisoning" Effect of Unprotected Pyrazoles:

If your starting material is a 1H-pyrazole (NH free), the basic catalyst may deprotonate the pyrazole nitrogen (

-

Solution: Use Method A (buffered aqueous system) or protect the nitrogen (e.g., N-methylation or Boc-protection) prior to condensation.

2. Controlling Stereoselectivity: Knoevenagel products can exist as E or Z isomers.[7] For pyrazole-4-carbaldehydes, the (E)-isomer is thermodynamically favored due to steric repulsion between the pyrazole C3/C5 substituents and the carbonyl/cyano groups of the alkene.

-

Validation: Verify geometry using

NMR. The vinylic proton typically appears downfield (

3. Handling "Push-Pull" Systems: If the pyrazole has strong electron-donating groups (e.g., -OMe, -NMe2) at positions 1, 3, or 5, the aldehyde carbonyl becomes less electrophilic.

-

Optimization: Switch to Method C (Microwave) or use a Lewis Acid catalyst (e.g.,

or

References

-

Sonar, J. P., et al. (2017).[1][2] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 6(2), 69-72.[2]

-

Reddy, M. B. M., et al. (2025). "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid." Asian Journal of Green Chemistry.

-

Kantevari, S., et al. (2011). "Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides." Journal of Organic Chemistry, 76(16), 6657-69.[8]

-

Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Guide."

-

Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification and Recent Literature."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Pyrazole-4-Carbaldehyde Stability & Storage

This guide functions as a specialized Technical Support Center resource. It is designed to provide immediate, actionable, and scientifically grounded solutions for the storage and handling of pyrazole-4-carbaldehydes.

Ticket ID: PYZ-OX-PROTECT Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Pyrazole-4-carbaldehydes are critical intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors). While the pyrazole ring confers unique electronic properties, the exocyclic aldehyde moiety remains susceptible to radical-mediated auto-oxidation , converting the desired aldehyde into the corresponding carboxylic acid impurity. This degradation compromises yield and reproducibility in downstream Knoevenagel condensations or reductive aminations.

This guide provides the mechanistic root cause, a validated storage protocol, and a recovery workflow for oxidized batches.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent degradation, one must understand the enemy. Aldehydes do not merely "react with air"; they undergo a specific radical chain reaction known as auto-oxidation.

The Auto-Oxidation Pathway

Trace metal ions (Fe, Cu) or UV light initiate the process by generating an acyl radical. This radical reacts with molecular oxygen to form a peracid, which then oxidizes a second molecule of aldehyde.

Figure 1: Radical chain mechanism converting Pyrazole-4-carbaldehyde to Carboxylic Acid.

Key Insight: The reaction is autocatalytic. Once a small amount of peracid forms, it accelerates the oxidation of the remaining aldehyde. Exclusion of oxygen alone is insufficient if the chain reaction has already started; low temperature is required to slow the kinetics.

Module 2: Validated Storage Protocol (SOP)

Objective: Maintain purity >98% for >6 months.

The "Zero-Oxidation" System

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces O₂, eliminating the propagation reactant. Argon is heavier than air and provides a better "blanket" for solids. |

| Temperature | -20°C (± 5°C) | Significantly reduces the kinetic rate of radical propagation (Arrhenius equation). |

| Container | Amber Glass Vials | Blocks UV radiation (290–450 nm) which acts as a radical initiator. |

| Seal | Parafilm® over Cap | Prevents oxygen diffusion through cap threads during long-term freezer storage. |

Step-by-Step Storage Workflow

-

Purge: Upon receipt or after synthesis, flush the headspace of the container with a gentle stream of dry Argon for 30–60 seconds.

-

Seal: Tightly cap the vial. Wrap the junction between the cap and the vial neck with Parafilm.

-

Freeze: Place immediately in a -20°C freezer.

-

Thaw Correctly: Before opening the vial again, allow it to warm to room temperature inside a desiccator.

-

Why? Opening a cold vial condenses atmospheric moisture onto the solid. Water can hydrate the aldehyde (forming a gem-diol), complicating NMR analysis and stoichiometry.

-

Module 3: Diagnostics & Troubleshooting

How do you know if your batch is compromised?

Visual Inspection

-

Pass: White to off-white crystalline solid.

-

Fail: Yellowing/browning or "gummy" texture. (Note: Pyrazoles can be yellow naturally, so color is not definitive).

NMR Diagnostics (The Gold Standard)

Run a proton (

| Signal | Chemical Shift ( | Interpretation |

| Aldehyde (-CHO) | 9.5 – 10.2 ppm (Sharp Singlet) | Active ingredient. Integrate this to 1.0. |

| Carboxylic Acid (-COOH) | 10.5 – 13.0 ppm (Broad Hump) | Oxidation impurity. If this integrates >0.05 (5%), purification is required. |

| Pyrazole Ring (-NH) | 13.0 – 14.0 ppm (Broad) | Normal for N-unsubstituted pyrazoles. Do not confuse with acid. |

Pro-Tip: Add a drop of D

Module 4: Recovery Protocol (Purification)

If oxidation has occurred, do not discard the batch. Use the Bisulfite Adduct Method .[1][2] This relies on the reversible formation of a water-soluble sulfonate salt, separating the aldehyde from the non-reactive carboxylic acid impurity.

Workflow Diagram

Figure 2: Bisulfite purification workflow for recovering oxidized aldehydes.

Detailed Procedure

-

Solubilization: Dissolve the crude material in Ethyl Acetate (EtOAc).

-

Adduct Formation: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO

). Shake vigorously for 5–10 minutes. -

Separation:

-

Regeneration:

-

Place the aqueous layer (or solid suspended in water) in a flask.

-

Add fresh EtOAc.

-

Slowly add 10% Na

CO -

Mechanism:[5] Base destroys the bisulfite adduct, liberating the free aldehyde back into the EtOAc.

-

-

Isolation: Separate the organic layer, dry over MgSO

, and concentrate in vacuo.

Critical Note for N-Unsubstituted Pyrazoles: If your pyrazole has a free -NH group, high pH (12+) may deprotonate the ring (forming the pyrazolate anion), keeping it in the water.

-

Fix: After destroying the bisulfite adduct at pH 12, carefully adjust the pH back to ~7–8 before the final extraction into EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in solution (e.g., DMSO or DCM)? A: Not recommended. Aldehydes degrade faster in solution due to higher diffusion rates of oxygen. Furthermore, chlorinated solvents (DCM/Chloroform) can generate HCl over time, catalyzing degradation. Always store as a dry solid.

Q: My aldehyde turned pink/red. Is it ruined? A: Not necessarily. Pyrazoles are electron-rich and can form charge-transfer complexes with trace impurities, causing dramatic color shifts even with <1% impurity. Run an NMR. If the -CHO peak is intact and integration is good, the color is likely cosmetic.

Q: Can I use chromatography (Silica Gel) instead of bisulfite purification? A: Yes, but with caution. Silica gel is slightly acidic and can catalyze the oxidation or acetal formation if methanol is used in the eluent. If you must use a column, add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica.

References

-

Auto-Oxidation Mechanism: Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9.

-

Bisulfite Purification Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.15 for Bisulfite Adducts).

-

Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

-

Pyrazole Chemistry & Stability: Elguero, J. (2000). Pyrazoles.[5][6][7][8] In Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

- 1. Workup [chem.rochester.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Technical Support Center: Troubleshooting Low Conversion in Pyrazole Aldehyde Synthesis

Welcome to the technical support center for pyrazole aldehyde synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high conversion rates for this critical class of heterocyclic compounds. Pyrazole aldehydes are versatile building blocks in drug discovery and materials science, but their synthesis, most commonly via the Vilsmeier-Haack reaction, can be fraught with difficulties.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the root causes of common failures and provide actionable protocols to overcome them, ensuring your synthesis proceeds efficiently and successfully.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial problems encountered during pyrazole aldehyde synthesis.

Q1: My reaction has stalled. TLC analysis shows significant starting material even after extended reaction time. What should I investigate first?

A1: This is a classic issue that typically points to one of three areas: the Vilsmeier reagent, the substrate's reactivity, or the reaction conditions.

-

Vilsmeier Reagent Inactivity: The Vilsmeier reagent (a chloroiminium salt) is the electrophile in this reaction and is acutely sensitive to moisture.[1] It is formed in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]

-

Immediate Checks:

-

Anhydrous Conditions: Confirm that all glassware was rigorously dried (flame- or oven-dried) and the reaction was conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. POCl₃ is highly corrosive and reacts violently with water; exposure to atmospheric moisture can neutralize it.[1] Similarly, ensure your DMF is anhydrous grade.

-

Reagent Preparation: The formation of the Vilsmeier reagent is exothermic and should be performed at 0-5 °C with slow, careful addition of POCl₃ to DMF.[1] Preparing it at elevated temperatures can lead to decomposition.

-

-

-

Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2] Therefore, the electron density of the pyrazole ring is paramount.

-

Electron-Withdrawing Groups (EWGs): If your pyrazole substrate is substituted with strong EWGs (e.g., -NO₂, -CN, -CF₃), the ring may be too deactivated to react under standard conditions.[3][4]

-

N-H Pyrazoles: Pyrazoles without a substituent on the nitrogen (N-H pyrazoles) may fail to undergo formylation under standard Vilsmeier-Haack conditions.[5] The acidic proton can interfere with the reaction. Protection of the nitrogen or hydrolysis followed by heating may be necessary to achieve the desired product.[5]

-

-

Insufficient Temperature: While reagent preparation must be cold, the formylation step itself may require heat, especially for less reactive substrates. If the reaction is sluggish at room temperature, gradually increasing the heat to 60-80 °C can often drive it to completion.[1][6]

Q2: My reaction mixture turned into a dark, intractable tar. What causes this and how can I prevent it?

A2: Tar formation is a strong indicator of decomposition or polymerization, usually caused by excessive heat or impurities.

-

Cause - Overheating: The reaction to form the Vilsmeier reagent and its subsequent reaction with the pyrazole are both exothermic.[1] Uncontrolled temperature can lead to rapid, unwanted side reactions and polymerization of the electron-rich pyrazole.

-

Solution: Maintain strict temperature control. Use an ice-salt bath during reagent formation and substrate addition. If the reaction requires heating, do so gradually with careful monitoring.

-

-

Cause - Substrate Sensitivity: Electron-rich pyrazoles can be sensitive to the strongly acidic conditions of the reaction and may decompose if exposed to high temperatures for prolonged periods.

-

Solution: Minimize reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. For highly sensitive substrates, consider using a milder formylating agent if possible.

-

Q3: TLC analysis shows multiple new spots, and my final product is impure. What are the likely side products?

A3: The formation of multiple products can be due to a lack of regioselectivity, over-reaction, or side reactions involving substituents.

-

Isomeric Products: For unsymmetrical pyrazoles, formylation can potentially occur at different positions on the ring. The C4 position is generally the most electron-rich and favored for electrophilic attack.[7][8] However, steric hindrance or strong activating groups at other positions can lead to mixtures.

-

Diformylation: Although less common, using a large excess of the Vilsmeier reagent or harsh conditions can sometimes lead to the addition of two formyl groups.

-

Side Reactions of Substituents: Certain functional groups on the pyrazole ring can react with the Vilsmeier reagent. For example, hydroxyl or amino groups can be converted to formates or formamides, respectively.

Part 2: Deep Dive - Optimizing the Vilsmeier-Haack Reaction

This section provides detailed strategies for overcoming persistent low conversion rates.

Q4: My pyrazole has electron-withdrawing groups and is poorly reactive. How can I force the reaction to completion?

A4: Formylating deactivated pyrazoles requires adjusting conditions to increase the electrophilicity of the reagent or the reaction's energy.

-

Increase Reagent Stoichiometry: For a deactivated substrate, a common and effective strategy is to increase the amount of Vilsmeier reagent. Instead of the typical 1.1-1.5 equivalents, using a 2- to 5-fold excess can significantly improve conversion.[4]

-

Increase Reaction Temperature: After the initial addition at low temperature, the reaction temperature can be significantly increased. For challenging substrates, temperatures as high as 120 °C may be required to achieve a reasonable reaction rate.[4][6]

-

Choice of Solvent: While DMF is the standard, sometimes using it in excess as the solvent can drive the equilibrium towards product formation. In other cases, a higher-boiling, non-reactive solvent like 1,2-dichloroethane might be used, although this is less common.

The following table summarizes typical adjustments for substrates of varying reactivity:

| Substrate Reactivity | Vilsmeier Reagent (eq.) | Temperature (°C) | Typical Reaction Time |

| High (Electron-rich) | 1.1 - 1.5 | 0 to 60 | 1 - 4 hours |

| Moderate | 1.5 - 3.0 | 60 to 90 | 4 - 8 hours |

| Low (Electron-poor) | 3.0 - 5.0+ | 90 to 120+ | 6 - 24 hours |

Data compiled from various synthetic procedures.[4][6][9]

Q5: The work-up procedure is messy, and I'm losing product. What is a robust protocol for isolation?

A5: The work-up for a Vilsmeier-Haack reaction is critical. The goal is to hydrolyze the intermediate iminium salt to the aldehyde and neutralize the highly acidic mixture safely.

-

Controlled Quenching: The reaction mixture should be cooled in an ice bath and then poured slowly onto a vigorously stirred mixture of crushed ice and a base. This safely manages the highly exothermic quench of excess POCl₃.

-

Choice of Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used to neutralize the acid to a pH of ~7-8.[4] Using a strong base like NaOH can sometimes lead to product decomposition if the aldehyde is base-sensitive.

-

Extraction: After neutralization, the aqueous layer should be thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If the product has some water solubility, saturating the aqueous layer with NaCl can help drive the product into the organic phase.[1]

-

Purification: Crude pyrazole aldehydes often require purification by column chromatography on silica gel or recrystallization to remove baseline impurities and any unreacted starting material.[1]

Part 3: Protocols and Visualizations

Detailed Protocol: Optimized Vilsmeier-Haack Formylation of a Moderately Deactivated Pyrazole

This protocol provides a robust starting point for a challenging substrate.

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

-

Reagent Formation: Add anhydrous DMF (5.0 eq.) to the flask via syringe. Cool the flask to 0 °C using an ice bath. Add POCl₃ (2.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC (e.g., every 2 hours).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Slowly and carefully pour the reaction mixture into the ice slurry.

-

Isolation: Continue stirring until all the ice has melted and gas evolution has ceased. Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure pyrazole aldehyde.

Visual Workflow: Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting low conversion.

Caption: A flowchart for diagnosing and resolving low conversion rates.

Mechanism: Vilsmeier-Haack Reaction on Pyrazole

This diagram illustrates the key steps of the electrophilic substitution mechanism.

Caption: The mechanism of pyrazole formylation via the Vilsmeier-Haack reaction.

References

- Sharma, S., et al. (2017). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.

-

Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Shaikh, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

-

Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

-

Alam, M. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the FTIR Characteristic Peaks of Pyrazole-4-carbaldehyde and Other Heterocyclic Aldehydes

For Immediate Release to the Scientific Community

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of pyrazole-4-carbaldehyde and its structural isomers, imidazole-2-carbaldehyde and pyrrole-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize these heterocyclic aldehydes as key building blocks in medicinal chemistry and materials science. The unambiguous identification and differentiation of these compounds are critical for reaction monitoring, quality control, and structural elucidation.

Introduction: The Significance of Pyrazole-4-carbaldehyde in Modern Research

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Pyrazole-4-carbaldehyde, in particular, serves as a versatile synthon for the elaboration of more complex molecular architectures. Its aldehyde functionality provides a reactive handle for a myriad of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutic agents and functional materials.[1][2]

Accurate and rapid characterization of pyrazole-4-carbaldehyde and related heterocyclic aldehydes is paramount. FTIR spectroscopy offers a powerful, non-destructive, and readily available technique for this purpose. By analyzing the vibrational modes of the functional groups within these molecules, one can obtain a unique spectroscopic "fingerprint." This guide will dissect the characteristic FTIR peaks of pyrazole-4-carbaldehyde, drawing comparisons with imidazole- and pyrrole-based aldehydes to highlight the distinguishing spectral features.

Deciphering the Vibrational Landscape of Pyrazole-4-carbaldehyde

The FTIR spectrum of pyrazole-4-carbaldehyde is a composite of the vibrational modes of the pyrazole ring and the carbaldehyde functional group. While a definitive, publicly available, and fully assigned FTIR spectrum of the parent 1H-pyrazole-4-carbaldehyde is not readily found in the literature, extensive studies on its derivatives allow for a reliable assignment of its characteristic absorption bands.[2][3]

The key vibrational modes to consider are:

-

N-H Stretching: The N-H bond of the pyrazole ring typically exhibits a broad stretching vibration in the region of 3100-3300 cm⁻¹. This broadening is often a result of intermolecular hydrogen bonding in the solid state.[4]

-

C-H Stretching (Aromatic/Heteroaromatic): The C-H stretching vibrations of the pyrazole ring are expected to appear in the 3000-3100 cm⁻¹ region.[5]

-

Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. Two distinct, albeit weaker, bands are typically observed. One appears around 2850-2800 cm⁻¹ and the other, often more prominent, is found near 2750-2700 cm⁻¹.[5] The presence of this lower wavenumber band is a strong indicator of an aldehyde functionality.

-

Carbonyl (C=O) Stretching: The C=O stretching vibration of the aldehyde group is one of the most intense and characteristic bands in the spectrum. For aromatic and α,β-unsaturated aldehydes, this peak is typically observed in the range of 1710-1685 cm⁻¹.[5] For substituted pyrazole-4-carbaldehydes, this band is consistently reported in this region.[1][2]

-

C=N and C=C Stretching (Pyrazole Ring): The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. These are often complex and coupled vibrations.

-

In-plane and Out-of-plane Bending Vibrations: The fingerprint region (below 1400 cm⁻¹) contains a wealth of information from various bending vibrations of the pyrazole ring and the aldehyde group, contributing to the unique overall spectral pattern.

A Comparative Analysis: Pyrazole-4-carbaldehyde vs. Imidazole- and Pyrrole-Aldehydes

To aid in the differentiation of pyrazole-4-carbaldehyde from other common heterocyclic aldehydes, the following table summarizes their key distinguishing FTIR peaks.

| Functional Group | Pyrazole-4-carbaldehyde (Predicted/Reported for Derivatives) | Imidazole-2-carbaldehyde | Pyrrole-2-carbaldehyde | References |

| N-H Stretching | 3100-3300 cm⁻¹ (broad) | ~3437 cm⁻¹ (sharp or broad depending on H-bonding) | ~3400 cm⁻¹ (sharp or broad) | [4][6] |

| Aldehydic C-H Stretching | ~2820 cm⁻¹ and ~2720 cm⁻¹ | ~2830 cm⁻¹ and ~2730 cm⁻¹ | ~2810 cm⁻¹ and ~2720 cm⁻¹ | [5] |

| Carbonyl (C=O) Stretching | 1685-1710 cm⁻¹ | ~1676 cm⁻¹ | ~1665 cm⁻¹ | [5][7] |

| Ring C=N/C=C Stretching | 1400-1600 cm⁻¹ | 1489-1599 cm⁻¹ | 1400-1600 cm⁻¹ | [6][7] |

Key Differentiating Features:

-

The C=O stretching frequency is a primary point of comparison. Pyrrole-2-carbaldehyde generally exhibits the lowest frequency due to greater resonance delocalization of the lone pair of electrons on the nitrogen atom into the ring and with the carbonyl group. Imidazole-2-carbaldehyde shows a slightly higher frequency, while pyrazole-4-carbaldehyde is expected to be in a similar or slightly higher range.

-

The N-H stretching band can also be informative. The position and broadness of this peak are sensitive to the extent of hydrogen bonding, which can differ based on the specific crystal packing of each compound.

Experimental Protocols for High-Fidelity FTIR Analysis

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. Below are detailed protocols for two common methods for analyzing solid organic compounds.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide.

Methodology:

-

Drying: Thoroughly dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample. The goal is a homogenous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of the KBr Pellet Preparation Workflow:

Caption: Schematic of an ATR-FTIR setup.

Conclusion

The structural nuances between pyrazole-4-carbaldehyde, imidazole-2-carbaldehyde, and pyrrole-2-carbaldehyde are subtly yet clearly reflected in their FTIR spectra. The carbonyl stretching frequency serves as a primary diagnostic tool for distinguishing between these important heterocyclic aldehydes. By employing meticulous sample preparation techniques and a comparative analytical approach, researchers can confidently identify and characterize these valuable building blocks, ensuring the integrity and success of their synthetic endeavors.

References

- Shetty, M. M., et al. (2007). Synthesis and pharmacological evaluation of some new 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry, 19(7), 5035-5042.

- Hamada, N. et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 75–91.

-

NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research, 12(3), 37-43.

-

ResearchGate. (n.d.). FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

- El-Gohary, A. R., & Shaabana, A. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 33-42.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. Retrieved from [Link]

-

Kaunas University of Technology. (n.d.). Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole-4-carbaldehyde, 3-(3-hydroxyphenyl)-. Retrieved from [Link]

- Hamada, N. et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 75–91.

-

ResearchGate. (n.d.). FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. Retrieved from [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- National Center for Biotechnology Information. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2912.

-

PubMed. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Retrieved from [Link]

-

University of Rostock. (n.d.). Vibrational Spectroscopy. Retrieved from [Link]

-

Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Retrieved from [Link]

Sources

A Researcher's Guide to the Melting Point Behavior of Substituted Pyrazole-4-carbaldehydes

An In-depth Analysis of Structure-Property Relationships for Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-4-carbaldehydes stand out as pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their versatile scaffold allows for the construction of molecules with diverse biological activities. A fundamental physical property, the melting point, not only serves as a crucial indicator of purity but also provides profound insights into the intermolecular forces at play, which can influence solubility, crystal packing, and ultimately, bioavailability. This guide offers a comparative analysis of the melting points of various substituted pyrazole-4-carbaldehydes, supported by experimental data, to elucidate the intricate relationship between molecular structure and physical properties.

The Significance of Substituents: A Comparative Melting Point Analysis

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The nature and position of substituents on the pyrazole-4-carbaldehyde core can significantly alter these forces, leading to substantial differences in melting points.

The following table presents a compilation of experimentally determined melting points for a series of substituted pyrazole-4-carbaldehydes, showcasing the impact of various substituents at the N1 and C3 positions of the pyrazole ring, as well as on a C3-phenyl substituent.

| Compound | N1-Substituent | C3-Substituent | Melting Point (°C) |

| 1H-Pyrazole-4-carbaldehyde | H | H | Not available |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | Methyl | H | 29-34[1] |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde | H | Phenyl | 146-148[2] |

| 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Methyl | Phenyl | Not available |

| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Methyl | 57-61 |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Phenyl | 142-146 |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Chlorophenyl | 140-142[3][4] |

| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Methoxyphenyl | 135-139[5] |

| 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Methylphenyl (Tolyl) | 118-124[6] |

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | 4-Nitrophenyl | Not available |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl | Methyl (at C3), Chloro (at C5) | 145-148[7] |

Dissecting the Data: An Expert's Interpretation

The Influence of N-H Hydrogen Bonding

A prominent feature of unsubstituted and N-H pyrazoles is their ability to form intermolecular hydrogen bonds. This is evident in the relatively high melting point of 3-phenyl-1H-pyrazole-4-carbaldehyde (146-148 °C)[2]. The hydrogen atom on the nitrogen can act as a hydrogen bond donor, while the nitrogen atom itself and the carbonyl oxygen can act as acceptors, leading to a strong and well-ordered crystal lattice.

The Impact of N1-Substitution

Replacing the hydrogen at the N1 position with a methyl or phenyl group prevents intermolecular hydrogen bonding. In the case of 1-methyl-1H-pyrazole-4-carbaldehyde, the melting point is significantly lower (29-34 °C)[1]. This drastic decrease can be attributed to the loss of hydrogen bonding and the relatively small size of the methyl group, which does not introduce significant van der Waals interactions.

When a phenyl group is introduced at the N1 position, as in 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (57-61 °C), the melting point is higher than the N1-methyl analogue but still considerably lower than the N-H pyrazole. The bulky phenyl group enhances van der Waals forces and can participate in π-π stacking interactions, which contribute to a more stable crystal lattice compared to the methyl-substituted counterpart.

The Role of C3-Substituents

The nature of the substituent at the C3 position also plays a crucial role. Comparing 1-methyl-1H-pyrazole-4-carbaldehyde (29-34 °C)[1] with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (57-61 °C), the introduction of a phenyl group at N1 in the latter leads to a higher melting point. The presence of a phenyl group at C3 in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (142-146 °C) results in a significantly higher melting point than 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This is due to the increased molecular weight and the potential for π-π stacking interactions between the phenyl rings, which require more energy to disrupt.

Electronic Effects of Substituents on the C3-Phenyl Ring

Systematic substitution on the C3-phenyl ring provides further insights into the interplay of electronic effects and intermolecular forces.

-

Electron-donating groups: The presence of a methyl group (an electron-donating group) at the para position of the phenyl ring in 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (118-124 °C)[6] and a methoxy group in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (135-139 °C)[5] leads to a decrease in the melting point compared to the unsubstituted 1,3-diphenyl analogue (142-146 °C). This might be due to a disruption in crystal packing or a change in the overall dipole moment of the molecule.

-

Electron-withdrawing groups: The introduction of a chlorine atom in 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (140-142 °C)[3][4] results in a melting point very similar to the unsubstituted compound. The inductive electron-withdrawing effect of the chlorine atom can influence the polarity of the molecule and its interactions in the crystal lattice.

The following diagram illustrates the key structural features and their influence on the melting point of pyrazole-4-carbaldehydes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-42-3 | TCI AMERICA [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

A Comparative Guide to HPLC Purity Analysis of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde

Introduction

1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials.[1][2] Its molecular structure, featuring a pyrazole core, a substituted benzyl group, and a reactive aldehyde moiety, makes it a versatile building block. As with any high-value chemical intermediate, particularly in the pharmaceutical and agrochemical sectors, rigorous purity assessment is non-negotiable. The presence of process-related impurities or degradants can significantly impact the yield, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose, offering the high resolution required to separate the main component from structurally similar impurities.[3] This guide provides a comprehensive comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde. We will delve into the scientific rationale behind the methodological choices, present comparative performance data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to implement a robust, reliable, and validated purity analysis in their laboratories.

Section 1: Physicochemical Properties and Chromatographic Strategy

The structure of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde dictates its behavior in a chromatographic system. The molecule possesses significant hydrophobicity due to the benzyl and pyrazole rings, making it an ideal candidate for RP-HPLC.[4][5] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[5] The aromatic rings also contain π-electrons, which can engage in secondary interactions with certain stationary phases. The aldehyde group is polar, and the pyrazole ring contains nitrogen atoms that can be protonated at low pH, influencing retention and peak shape.

Our strategy is to leverage these properties to develop two methods:

-

Method A (High-Resolution Gradient): A comprehensive method designed to separate a wide range of potential impurities, ideal for reference standard characterization and in-depth impurity profiling.

-

Method B (Rapid Isocratic): A fast, quality control-oriented method suitable for high-throughput screening and routine in-process checks where known impurities are monitored.

Section 2: Comparative HPLC Methodologies

Method A: High-Resolution Gradient Elution

This method is designed for maximum resolving power to separate closely eluting impurities and potential degradants.

-

Scientific Rationale:

-

Column (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic retention of the benzyl and pyrazole moieties.[5][6] The high surface area and carbon load provide the necessary retention to achieve separation.

-

Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

-

Acid Modifier (0.1% Formic Acid): The addition of a small amount of acid, like formic acid, serves two critical purposes. First, it suppresses the ionization of any residual silanols on the silica backbone of the stationary phase, which prevents peak tailing.[7] Second, it ensures that the nitrogen atoms in the pyrazole ring are consistently protonated, leading to sharper, more symmetrical peaks.

-

Gradient Elution: A gradient, moving from a lower to a higher concentration of acetonitrile, is essential for a stability-indicating method. It ensures that late-eluting, more hydrophobic impurities are eluted from the column in a reasonable time while providing sufficient retention for early-eluting, more polar impurities.[8]

-

Detection (254 nm): The conjugated system of the pyrazole ring and the aromatic benzyl group is expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides a good starting point for sensitive detection. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength.

-

Method B: Rapid Isocratic Elution

This method is optimized for speed and efficiency, making it ideal for routine quality control (QC) analysis.

-

Scientific Rationale:

-

Column (C8): A C8 (octylsilane) column offers less hydrophobic retention than a C18 column.[5] This allows for faster elution of the main peak with a stronger mobile phase, significantly reducing the analysis time. This is suitable when the impurity profile is well-understood and extreme resolution is not required.

-

Mobile Phase (Methanol/Water): Methanol is an alternative organic modifier. While it has higher viscosity and pressure limitations compared to acetonitrile, it can offer different selectivity for certain impurities, which can be advantageous.

-

Isocratic Elution: An isocratic (constant mobile phase composition) method is simpler, more robust, and provides faster re-equilibration times between injections, increasing sample throughput.[9] The mobile phase composition is optimized to provide adequate retention (typically a retention factor, k', between 2 and 10) for the main peak.

-

Detection (254 nm): The detection wavelength remains the same as Method A for consistency, but should always be optimized based on the UV spectrum of the analyte.

-

Section 3: Experimental Protocols & Data

Standard and Sample Preparation

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(3-Methylbenzyl)-1H-pyrazole-4-carbaldehyde reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

-

Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Detailed HPLC Protocols

| Parameter | Method A: High-Resolution Gradient | Method B: Rapid Isocratic |

| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 100 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Methanol |

| Gradient/Isocratic | Gradient: 0-15 min: 40% to 90% B 15-17 min: 90% B 17.1-20 min: 40% B (re-equilibration) | Isocratic: 65% B |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Injection Volume | 10 µL | 5 µL |

| Detector Wavelength | 254 nm (PDA recommended) | 254 nm |

| Run Time | 20 minutes | 8 minutes |

System Suitability Test (SST) Protocol

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor (Asymmetry): ≤ 1.5

-

Theoretical Plates (Efficiency): ≥ 5000

-

Relative Standard Deviation (RSD) of Peak Area (Precision): ≤ 1.0%

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of each method for the main analyte peak.

| Performance Metric | Method A: High-Resolution Gradient | Method B: Rapid Isocratic | Justification |